1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
CAS No.: 1216477-46-1
Cat. No.: VC7711421
Molecular Formula: C14H30ClNO2
Molecular Weight: 279.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216477-46-1 |
|---|---|
| Molecular Formula | C14H30ClNO2 |
| Molecular Weight | 279.85 |
| IUPAC Name | 1-(2-methylbutan-2-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H29NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-7-12(2)9-15;/h12-13,16H,5-11H2,1-4H3;1H |
| Standard InChI Key | HHYQGIQRZCLBSS-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)OCC(CN1CCCC(C1)C)O.Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride delineates its structure unambiguously:
-
Propan-2-ol core: A three-carbon chain with a hydroxyl group at position 2.
-
3-Methylpiperidin-1-yl substituent: A six-membered piperidine ring with a methyl group at position 3, attached via the nitrogen at position 1.
-
tert-Pentyloxy group: A branched ether substituent (C(CH2CH3)3-O-) at position 3.
-
Hydrochloride salt: The free base protonated at the piperidine nitrogen, enhancing solubility and stability.
The stereochemistry remains unspecified in the name, suggesting either a racemic mixture or uncharacterized configuration. Piperidine derivatives often exhibit biological activity due to their structural mimicry of natural alkaloids, while ether linkages improve lipophilicity and membrane permeability .
Synthesis Pathways
While no direct synthesis of this compound is documented, analogous reactions provide plausible routes:
Reductive Amination for Piperidine Formation
The 3-methylpiperidine moiety could be synthesized via reductive amination of 4-piperidone derivatives. For example, 3-(piperidin-4-yl)propan-1-ol undergoes methylation with formaldehyde and sodium cyanoborohydride in acetonitrile to yield 3-(1-methylpiperidin-4-yl)propan-1-ol . Adapting this, 3-methylpiperidine might form from 3-piperidone through analogous reductive steps.
Etherification of Propan-2-ol
The tert-pentyloxy group likely originates from a Williamson ether synthesis, where a propan-2-ol derivative reacts with tert-pentyl bromide under basic conditions. For instance, 3-(1-methylpiperidin-4-yl)propan-1-ol has been synthesized via LiAlH4 reduction of carboxylic acid precursors , suggesting a similar approach for the propan-2-ol backbone.
Salt Formation
Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) would yield the hydrochloride salt, as demonstrated in the isolation of 3-(1-methylpiperidin-4-yl)propan-1-ol hydrochloride .
Table 1: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Reductive Amination | Formaldehyde, NaCNBH3, CH3CN, RT | 70–85% |
| Etherification | tert-Pentyl bromide, K2CO3, DMF, 80°C | 60–75% |
| Salt Formation | HCl (g), EtOH, 0–5°C | >90% |
Physicochemical Properties
Extrapolating from similar compounds:
-
Molecular Formula: C14H28ClNO2
-
Molecular Weight: 285.83 g/mol
-
Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate lipophilicity from the tert-pentyl group.
-
Melting Point: Estimated 180–200°C (typical for piperidine hydrochlorides ).
-
Stability: Likely stable under ambient conditions but hygroscopic, requiring desiccated storage.
Table 2: Comparative Properties of Analogous Hydrochlorides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume